Cas no 892739-99-0 (N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide)

N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Ethylphenyl)-1,2-dihydro-4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-oxo-7-quinolinecarboxamide
- N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
-
- Inchi: 1S/C25H22N2O6S/c1-3-15-4-7-17(8-5-15)26-24(29)16-6-13-20-21(14-16)27-25(30)23(22(20)28)34(31,32)19-11-9-18(33-2)10-12-19/h4-14H,3H2,1-2H3,(H,26,29)(H2,27,28,30)
- InChI Key: SXYQBTQGEGTPHV-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(C(NC3=CC=C(CC)C=C3)=O)=C2)C(O)=C(S(C2=CC=C(OC)C=C2)(=O)=O)C1=O
Experimental Properties
- Density: 1.415±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 680.8±55.0 °C(Predicted)
- pka: 4.50±1.00(Predicted)
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-1155-10μmol |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide |
892739-99-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-1155-10mg |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide |
892739-99-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-1155-15mg |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide |
892739-99-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-1155-30mg |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide |
892739-99-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-1155-50mg |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide |
892739-99-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3411-1155-2mg |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide |
892739-99-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-1155-20mg |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide |
892739-99-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-1155-5mg |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide |
892739-99-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-1155-1mg |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide |
892739-99-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-1155-3mg |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide |
892739-99-0 | 3mg |
$63.0 | 2023-09-10 |
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide Related Literature
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
Additional information on N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
Research Briefing on N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide (CAS: 892739-99-0)
N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide (CAS: 892739-99-0) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique quinoline scaffold and sulfonyl moiety, has demonstrated promising pharmacological properties in preclinical studies. The following briefing provides an overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
The synthesis of N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide involves a multi-step process that includes the condensation of key intermediates under controlled conditions. Recent studies have optimized the synthetic route to improve yield and purity, making it more feasible for large-scale production. The compound's structural features, particularly the sulfonyl group and the hydroxyquinoline core, are critical for its biological activity, as evidenced by structure-activity relationship (SAR) studies.
In terms of mechanism of action, preliminary research indicates that this compound acts as a potent inhibitor of specific kinase pathways involved in inflammatory and oncogenic processes. In vitro assays have shown that it selectively targets key signaling molecules, leading to the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cell lines. These findings suggest its potential as a dual-purpose therapeutic agent for both inflammatory diseases and certain types of cancer.
Recent in vivo studies have further validated the compound's efficacy and safety profile. Animal models of rheumatoid arthritis and colorectal cancer treated with N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide exhibited significant reductions in disease markers and tumor burden, respectively, with minimal adverse effects. These results highlight its potential as a candidate for clinical development.
Despite these promising findings, challenges remain in the development of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Researchers are currently exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance its pharmacokinetic properties.
In conclusion, N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide represents a promising avenue for therapeutic intervention in inflammatory and oncological conditions. Continued research efforts are essential to fully elucidate its potential and overcome existing challenges. This compound exemplifies the innovative approaches being pursued in the field of chemical biology to address unmet medical needs.
892739-99-0 (N-(4-ethylphenyl)-4-hydroxy-3-(4-methoxybenzenesulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide) Related Products
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1189426-16-1(Sulfadiazine-13C6)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)




